molecular formula C12H11N3O4 B13829483 6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol

6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol

Cat. No.: B13829483
M. Wt: 261.23 g/mol
InChI Key: DYOZTPHXACVIMM-UHFFFAOYSA-N
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Description

6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole structure, which can then be further modified to introduce the nitro and nitroso groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to form amino derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol involves its interaction with various molecular targets and pathways. The nitro and nitroso groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, affecting cellular pathways and potentially leading to cell death. The compound’s indole structure also allows it to interact with specific enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol is unique due to its specific combination of nitro and nitroso groups on the indole scaffold. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H11N3O4

Molecular Weight

261.23 g/mol

IUPAC Name

6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol

InChI

InChI=1S/C12H11N3O4/c16-12-11(14-17)8-5-4-6-7(10(8)13-12)2-1-3-9(6)15(18)19/h4-5,9,13,16H,1-3H2

InChI Key

DYOZTPHXACVIMM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(C=C2)C(=C(N3)O)N=O)[N+](=O)[O-]

Origin of Product

United States

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